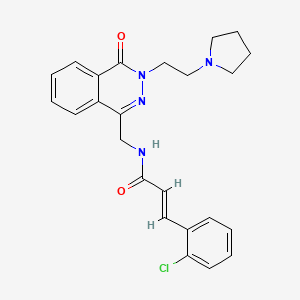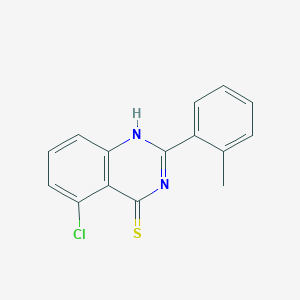
5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol is a chemical compound with the molecular formula C15H11ClN2S . It has a molecular weight of 286.78 .
Synthesis Analysis
Quinazolinone and quinazoline derivatives, which include 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol, can be synthesized through a variety of methods . One efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol consists of 15 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol are not mentioned in the search results, quinazoline derivatives in general have been noted for their broad spectrum of pharmacological activities . This suggests that they may undergo a variety of chemical reactions depending on the specific conditions and reactants present.科学的研究の応用
Synthesis and Characterization
5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol is a compound whose synthesis involves complex reactions, highlighting its potential for biological activity. For instance, the synthesis of quinazoline derivatives, including variations with chlorine atoms and specific substituents, has been detailed, showcasing the compound's foundational role in creating biologically active molecules (Párkányi & Schmidt, 2000). These compounds are characterized through various spectroscopic methods, providing a comprehensive understanding of their chemical structure and potential for further applications.
Pharmacological Potential
The research has explored the pharmacological aspects of quinazoline derivatives, indicating their potential in antimicrobial, analgesic, and anti-inflammatory treatments. For example, some novel quinazoline derivatives have been synthesized and screened for antimicrobial, analgesic, and anti-inflammatory properties, revealing the importance of specific substituents for these activities (Dash et al., 2017). Additionally, the structural modification of quinazoline compounds to include 5-chloro-2-(2-methylphenyl)quinazoline-4-thiol could potentially enhance these pharmacological effects.
Anticancer and Antioxidant Activities
Quinazoline derivatives, including structures related to 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol, have shown promising anticancer and antioxidant activities. The cytotoxicity and DNA damage potential of certain quinazoline derivatives on human cancer cell lines have been studied, indicating their potential as anticancer agents (Ovádeková et al., 2005). Furthermore, the antioxidant and anti-inflammatory properties of azolopyrimidoquinolines and pyrimidoquinazolines have been evaluated, underscoring the diverse biological activities of quinazoline-based compounds (El-Gazzar et al., 2009).
Antimicrobial Applications
The development of novel structural scaffolds, such as quinazolone thiazoles, has shown potential in tackling Gram-negative bacterial infections. These compounds, related to the quinazoline structure, have demonstrated bacteriostatic efficiencies and low resistance potential, making them promising candidates for new antibacterial agents (Wang et al., 2021).
将来の方向性
The future directions for research on 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Given their broad spectrum of pharmacological activities, these compounds could be promising candidates for the development of new therapeutic agents .
特性
IUPAC Name |
5-chloro-2-(2-methylphenyl)-1H-quinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c1-9-5-2-3-6-10(9)14-17-12-8-4-7-11(16)13(12)15(19)18-14/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQARKXKWOSFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=S)C3=C(N2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2863402.png)
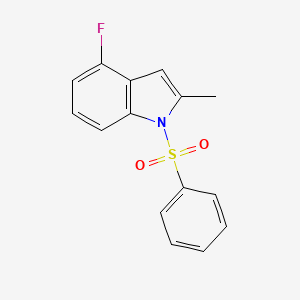
![2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B2863407.png)

![[(1R,2R,3S,6S,8R)-2-(Benzoyloxymethyl)-8-methyl-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-1-yl] sulfite](/img/structure/B2863410.png)
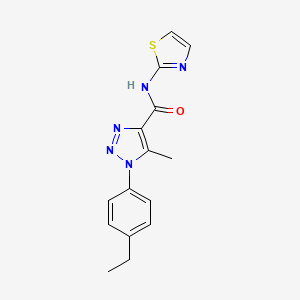
![N-(2,5-dimethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2863413.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2863414.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2863416.png)
![2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one](/img/structure/B2863419.png)
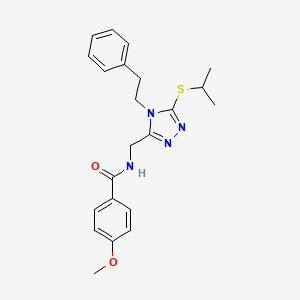
![Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2863421.png)
